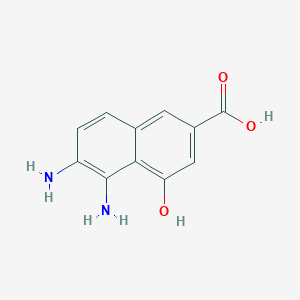
2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy-: is an organic compound with the molecular formula C11H10N2O3 It is a derivative of naphthalene, characterized by the presence of amino groups at positions 5 and 6, a hydroxyl group at position 4, and a carboxylic acid group at position 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by reduction and subsequent functional group transformations. The reaction conditions often involve the use of strong acids for nitration, reducing agents like tin(II) chloride for reduction, and various catalysts to facilitate the functional group modifications.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The specific conditions and reagents used can vary depending on the scale and desired yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro groups (if present in intermediates) can be reduced to amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Tin(II) chloride or hydrogenation with palladium catalysts.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring .
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- is used as a building block for the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit antimicrobial, anticancer, or other pharmacological activities, making it a subject of interest in medicinal chemistry .
Medicine: The compound’s ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- can be used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
- 4-Amino-3-hydroxynaphthalene-1-sulfonic acid
- 2-Amino-3-hydroxynaphthalene-1-carboxylic acid
- 5-Amino-4-hydroxynaphthalene-2-sulfonic acid
Comparison: Compared to these similar compounds, 2-Naphthalenecarboxylic acid, 5,6-diamino-4-hydroxy- is unique due to the presence of two amino groups at positions 5 and 6. This structural feature allows for more extensive hydrogen bonding and interactions, potentially leading to different chemical reactivity and biological activity. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications .
Propriétés
Formule moléculaire |
C11H10N2O3 |
|---|---|
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
5,6-diamino-4-hydroxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c12-7-2-1-5-3-6(11(15)16)4-8(14)9(5)10(7)13/h1-4,14H,12-13H2,(H,15,16) |
Clé InChI |
QLPAVCRPZJSBET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C(C=C(C=C21)C(=O)O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















